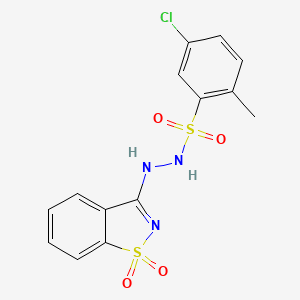

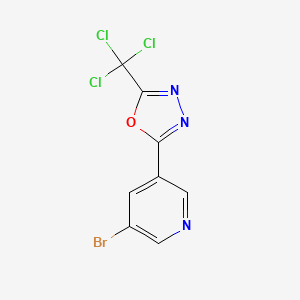

N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide

カタログ番号 B2734788

CAS番号:

946343-67-5

分子量: 265.316

InChIキー: PXQYDUGXAYXUMC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .科学的研究の応用

Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines

- Application Summary : This research focuses on the synthesis and cyclization of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. These compounds are used as starting materials for the synthesis of a variety of heterocyclic systems, such as the pyrimidine skeleton, which is commonly found in pharmaceuticals, fungicides, and herbicides .

- Methods of Application : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate was used to produce 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

- Results : The combined spectral data obtained by 1H-, 13C-, 1H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .

Design, Synthesis and Antifungal/Insecticidal Evaluation of Novel Cinnamide Derivatives

- Application Summary : This research focuses on the design, synthesis, and evaluation of novel cinnamide derivatives, which have shown a variety of biological properties, such as nervous central system depressant, anticonvulsant, muscle relaxant, antiallergic, antineoplastic and anti-infective activities .

- Methods of Application : The research involved the synthesis of new N-aryl-β-alanines and their cyclization products .

- Results : Preliminary results showed that all the title compounds had certain fungicidal activities against seven plant pathogens at a concentration of 50 μg/mL .

Applications of 3,4-Dimethylphenylhydrazine Hydrochloride

- Application Summary : This compound is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

- Methods of Application : The reaction will need reagent K2CO3, and the menstruum ethanol .

- Results : The product of the reaction is 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

Applications of 3,4-Dimethylphenylhydrazine Hydrochloride

- Application Summary : This compound is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

- Methods of Application : The reaction will need reagent K2CO3, and the menstruum ethanol .

- Results : The product of the reaction is 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

Five Metal–Organic Frameworks from 3,4-Dimethylphenyl Substituted Imidazole Dicarboxylate

- Application Summary : This research focuses on the synthesis of five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate .

- Methods of Application : The research involved the synthesis of new metal–organic frameworks using 3,4-dimethylphenyl substituted imidazole dicarboxylate .

- Results : The solid-state luminescent properties of the polymers have also been discussed .

Synthesis and Cyclizations of N-(2,3-, 3,4-Dimethylphenyl)-β-alanine Hydrochlorides

- Application Summary : This research focuses on the synthesis and cyclization of N-(2,3-, 3,4-dimethylphenyl)-β-alanine hydrochlorides .

- Methods of Application : A solution of the corresponding dimethylanilines, water, and acrylic acid was heated with stirring for 6 h at 90-100 °C .

Applications of 3,4-Dimethylphenylhydrazine Hydrochloride

- Application Summary : This compound is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

- Methods of Application : The reaction will need reagent K2CO3, and the menstruum ethanol .

- Results : The product of the reaction is 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

Five Metal–Organic Frameworks from 3,4-Dimethylphenyl Substituted Imidazole Dicarboxylate

- Application Summary : This research focuses on the synthesis of five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate .

- Methods of Application : The research involved the synthesis of new metal–organic frameworks using 3,4-dimethylphenyl substituted imidazole dicarboxylate .

- Results : The solid-state luminescent properties of the polymers have also been discussed .

Synthesis and Cyclizations of N-(2,3-, 3,4-Dimethylphenyl)-β-alanine Hydrochlorides

- Application Summary : This research focuses on the synthesis and cyclization of N-(2,3-, 3,4-dimethylphenyl)-β-alanine hydrochlorides .

- Methods of Application : A solution of the corresponding dimethylanilines, water, and acrylic acid was heated with stirring for 6 h at 90-100 °C .

- Results : The product of the reaction is N-Carboxyethyl-N-(2,3- and 3,4-dimethylphenyl)-β-alanine hydrochlorides .

Safety And Hazards

特性

IUPAC Name |

N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-10-7-8-12(9-11(10)2)17-16(20)15-13-5-3-4-6-14(13)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQYDUGXAYXUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2734709.png)

![3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734712.png)

![3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2734714.png)

![11,13-Dimethyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734717.png)

![5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734720.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2734727.png)